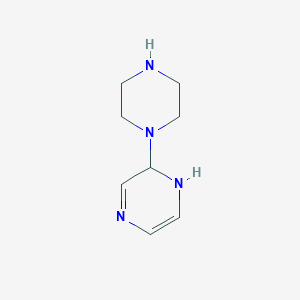

2-(Piperazin-1-yl)-1,2-dihydropyrazine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

869099-94-5 |

|---|---|

Molecular Formula |

C8H14N4 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

2-piperazin-1-yl-1,2-dihydropyrazine |

InChI |

InChI=1S/C8H14N4/c1-2-11-8(7-10-1)12-5-3-9-4-6-12/h1-2,7-9,11H,3-6H2 |

InChI Key |

NJOGYIWOCPJSAU-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2C=NC=CN2 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 Piperazin 1 Yl 1,2 Dihydropyrazine and Analogues

Retrosynthetic Analysis of the 2-(Piperazin-1-yl)-1,2-dihydropyrazine Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. airitilibrary.comamazonaws.com For the this compound scaffold, a primary disconnection can be made at the C-N bond between the dihydropyrazine (B8608421) ring and the piperazine (B1678402) moiety. This leads to a substituted dihydropyrazine with a leaving group at the 2-position and piperazine itself.

Further disconnection of the 1,2-dihydropyrazine ring can be envisioned through the cleavage of the two C-N bonds, which suggests a condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound as a plausible synthetic route. Alternatively, the dihydropyrazine ring can be seen as arising from the dimerization of an α-amino aldehyde or the reduction of a corresponding pyrazine (B50134) or pyrazinium salt. These retrosynthetic pathways are summarized in the following table.

| Target Molecule | Disconnection | Precursors | Synthetic Strategy |

| This compound | C-N (Piperazine) | 2-Halo-1,2-dihydropyrazine + Piperazine | Nucleophilic Substitution |

| 1,2-Dihydropyrazine Core | C=N and C-N bonds | 1,2-Diamine + 1,2-Dicarbonyl | Condensation Reaction |

| 1,2-Dihydropyrazine Core | C-N and C-C bonds | α-Amino Aldehyde | Dimerization |

| 1,2-Dihydropyrazine Core | Reduction | Pyrazinium Salt | Reduction |

Classical and Modern Synthetic Routes to 1,2-Dihydropyrazine Systems

The synthesis of the 1,2-dihydropyrazine core can be achieved through a variety of classical and modern synthetic methods. These methods provide access to a range of substituted dihydropyrazines that can be further functionalized to introduce the piperazine moiety.

Condensation reactions are a cornerstone of heterocyclic synthesis, involving the joining of two molecules with the elimination of a small molecule, such as water. wikipedia.org The formation of the dihydropyrazine ring can be readily achieved through the condensation of appropriate precursors.

One of the most common methods for the synthesis of dihydropyrazines is the condensation of α-amino ketones. In this reaction, two molecules of an α-amino ketone self-condense to form a dihydropyrazine. researchgate.net This reaction is often base-catalyzed and proceeds through the formation of an enamine intermediate, which then attacks the carbonyl group of a second molecule of the α-amino ketone. Subsequent dehydration leads to the formation of the dihydropyrazine ring.

Another widely used condensation reaction involves the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound. jlu.edu.cn This reaction provides a versatile route to symmetrically and unsymmetrically substituted dihydropyrazines. The reaction is typically carried out in a protic solvent and may be acid or base-catalyzed. The initial step involves the formation of a diimine, which then undergoes tautomerization and cyclization to form the dihydropyrazine ring. A notable example is the synthesis of 2-hydroxypyrazines through the condensation of α-ketoaldehydes with α-aminoamides. beilstein-journals.org

| Reactants | Product | Conditions |

| 2 molecules of an α-amino ketone | Dihydropyrazine | Base catalysis |

| 1,2-Diamine and 1,2-Dicarbonyl | Dihydropyrazine | Protic solvent, acid or base catalysis |

| α-Ketoaldehyde and α-Aminoamide | 2-Hydroxypyrazine | Base at low temperature |

Ring-closing reactions are another powerful tool for the synthesis of cyclic compounds, including dihydropyrazines. These reactions involve the formation of a cyclic structure from an acyclic precursor through the formation of one or more new bonds.

Baldwin's rules for ring closure provide a set of guidelines for predicting the feasibility of various ring-closing reactions based on the geometry of the transition state. libretexts.orgyoutube.com These rules are particularly useful in the design of synthetic routes to cyclic compounds. For the synthesis of dihydropyrazines, a 6-endo-trig cyclization would be a favored process, suggesting that an acyclic precursor with a nucleophilic nitrogen atom and an electrophilic trigonal carbon at the appropriate positions could cyclize to form the six-membered dihydropyrazine ring.

Ring-closing metathesis (RCM) is a modern synthetic method that has been used for the synthesis of a variety of cyclic compounds, including nitrogen-containing heterocycles. researchgate.net While specific examples for the direct synthesis of 1,2-dihydropyrazines via RCM are not prevalent in the literature, this methodology could potentially be applied to the synthesis of dihydropyrazine precursors.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including heterocycles. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or vinyl halide and an amine. nih.gov This reaction could be a key step in the synthesis of this compound, where a suitably substituted dihydropyrazine with a leaving group at the 2-position could be coupled with piperazine.

The general catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl or vinyl halide to a palladium(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex then yields the desired C-N coupled product and regenerates the palladium(0) catalyst.

| Reaction | Reactants | Catalyst/Reagents | Product |

| Buchwald-Hartwig Amination | 2-Halo-1,2-dihydropyrazine + Piperazine | Palladium catalyst, phosphine (B1218219) ligand, base | This compound |

A biomimetic approach to the synthesis of dihydropyrazines involves the dimerization of α-amino aldehydes. rsc.orgresearchgate.net This method is inspired by the proposed biosynthetic pathways of pyrazine alkaloids. researchgate.net The α-amino aldehydes, which are often unstable, are typically generated in situ from more stable precursors, such as N-protected α-amino acids.

The dimerization proceeds through the formation of an enamine intermediate from one molecule of the α-amino aldehyde, which then attacks the carbonyl group of a second molecule. The resulting intermediate then cyclizes and dehydrates to form the dihydropyrazine ring. This method offers a concise and efficient route to symmetrically substituted dihydropyrazines.

The reduction of pyrazines or their corresponding pyrazinium salts provides a direct route to dihydropyrazines. cdnsciencepub.comcdnsciencepub.com Electrochemical reduction of pyrazines in an alkaline medium can lead to the formation of 1,4-dihydropyrazines, which are often highly oxidizable and can isomerize to the more stable 1,2- or 1,6-dihydropyrazines. cdnsciencepub.comcdnsciencepub.com

Chemical reducing agents can also be employed for the synthesis of dihydropyrazines from pyrazinium salts. The dearomatization of N-alkyl pyrazinium salts through nucleophilic addition can lead to the formation of tetrahydropyrazine (B3061110) derivatives, which can be precursors to dihydropyrazines. The choice of reducing agent and reaction conditions can influence the regioselectivity of the reduction and the stability of the resulting dihydropyrazine product.

| Starting Material | Method | Product | Key Features |

| Pyrazine | Electrochemical Reduction | 1,4-Dihydropyrazine (isomerizes to 1,2- or 1,6-) | Forms highly oxidizable intermediates. cdnsciencepub.comcdnsciencepub.com |

| N-Alkyl Pyrazinium Salt | Nucleophilic Addition/Reduction | Tetrahydropyrazine/Dihydropyrazine | Allows for the introduction of substituents. |

Introduction and Functionalization of the Piperazin-1-yl Moiety

The introduction of the piperazine moiety is a critical step in the synthesis of this class of compounds. The dual nitrogen atoms in the piperazine ring offer versatile handles for chemical modification, allowing for the synthesis of a diverse library of derivatives. nih.gov

The functionalization of the piperazine ring, particularly at the N-4 position, is commonly achieved through N-alkylation and N-arylation reactions. These transformations are fundamental for creating diverse analogues and are often key to modulating the pharmacological properties of the final compound. semanticscholar.org

N-Alkylation: This is typically achieved through several robust methods. mdpi.com Nucleophilic substitution using alkyl halides or sulfonates is a common approach. mdpi.com Another widely used technique is reductive amination, which involves the reaction of piperazine with an aldehyde or ketone in the presence of a reducing agent. mdpi.comnih.gov For instance, a simple and efficient synthesis of various N-alkylpiperazines has been reported via the alkylation of N-acetylpiperazine, followed by hydrolysis of the acetyl group. researchgate.net A process for selective N-monoalkylation has also been developed by reacting a monopiperazinium salt with an alkylating agent, which yields products largely free of dialkylated byproducts. google.com

N-Arylation: The introduction of aryl groups onto the piperazine nitrogen is crucial for many biologically active compounds. The primary methods for achieving this are transition-metal-catalyzed cross-coupling reactions. mdpi.com The Buchwald-Hartwig amination (a palladium-catalyzed reaction) and the Ullmann-Goldberg reaction (a copper-catalyzed reaction) are frequently employed. mdpi.com Aromatic nucleophilic substitution (SNAr) is also a viable strategy, particularly when the aryl group is activated by electron-withdrawing groups. mdpi.comnih.gov Nickel-catalyzed amination of aryl chlorides has also been shown to be effective for the selective mono- or diarylation of piperazine. researchgate.net

| Reaction Type | Method | Typical Reagents | Key Features | Reference |

|---|---|---|---|---|

| N-Alkylation | Nucleophilic Substitution | Alkyl halides (R-X), Alkyl sulfonates (R-OTs) | Direct, widely applicable method. | mdpi.com |

| Reductive Amination | Aldehydes (RCHO) or Ketones (RCOR'), NaBH(OAc)₃, H₂/Pd | Forms a C-N bond via an iminium intermediate. | mdpi.comnih.gov | |

| N-Arylation | Buchwald-Hartwig Amination | Aryl halides (Ar-X), Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP) | Versatile, tolerates a wide range of functional groups. | mdpi.com |

| Ullmann-Goldberg Reaction | Aryl halides (Ar-X), Cu catalyst, Base | Classic method, often requires higher temperatures. | mdpi.com | |

| Nucleophilic Aromatic Substitution (SNAr) | Electron-deficient arenes (e.g., with -NO₂ groups) | Does not require a metal catalyst but needs an activated substrate. | mdpi.comnih.gov |

The formation of the bond between the piperazine and dihydropyrazine rings is a pivotal step. This is typically accomplished through nucleophilic substitution or metal-catalyzed cross-coupling reactions. If a suitable leaving group (such as a halogen) is present on the dihydropyrazine ring, a direct nucleophilic attack from one of the piperazine nitrogens can form the desired C-N bond.

Alternatively, modern cross-coupling reactions offer a powerful and versatile approach. The Buchwald-Hartwig amination is particularly well-suited for this transformation, coupling a piperazine with a halogenated or triflated dihydropyrazine precursor in the presence of a palladium catalyst and a suitable ligand. mdpi.comnih.gov This method is valued for its broad substrate scope and functional group tolerance. Radical coupling reactions involving hydrazine (B178648) derivatives have also emerged as a strategy for forming carbon-nitrogen bonds under photochemical or electrochemical conditions. rsc.org

The inherent nucleophilicity of the secondary amine in the piperazine ring dictates much of its reactivity. ambeed.com It readily reacts with a variety of electrophiles. Acylation with acyl chlorides or anhydrides, sulfonylation with sulfonyl chlorides, and reaction with isocyanates to form ureas are common transformations used to derivatize the piperazine moiety. nih.gov

Derivatization and Analogue Synthesis of the this compound System

The synthesis of analogues is driven by the need to understand how structural modifications impact biological activity. This involves systematic changes to both the piperazine and dihydropyrazine portions of the molecule.

The piperazine ring is a common scaffold in medicinal chemistry because its N-4 position can be easily modified to alter physicochemical properties and target interactions. nih.govnih.govresearchgate.net Systematic variation of the substituent at this position is a cornerstone of structure-activity relationship (SAR) studies. acs.org Research has shown that modifying the N-substituent can significantly impact a compound's biological profile, including its efficacy and selectivity. nih.govnih.gov

For example, in the development of potential anxiolytic and antidepressant agents, replacing a substituent on the piperazine ring can determine the involvement of different neurological pathways. nih.gov Similarly, in the design of anticancer agents, the introduction of different aryl or alkyl groups on the piperazine ring has been shown to modulate cytotoxicity. nih.gov The introduction of halogen atoms or other functional groups on an N-aryl substituent can further refine activity. nih.gov The rigidity of the piperazine ring is also considered an important factor for maintaining biological activity in some contexts. researchgate.net

| Core Scaffold | Substituent (R) on Piperazine | Observed Biological Effect | Reference |

|---|---|---|---|

| Arylpiperazine | Phenyl | Baseline activity for comparison. | nih.gov |

| 2-Methoxyphenyl | Often associated with activity at serotonin (B10506) receptors. | nih.gov | |

| Pyrimidinyl | Can enhance potency and alter selectivity profile. | nih.gov | |

| Chalcone-piperazine hybrid | Fluorophenyl | Showed potent anti-tumor activity. | nih.gov |

| Benzyl (B1604629) | Variable activity depending on other structural features. | nih.gov |

The dihydropyrazine ring also offers opportunities for chemical modification to modulate biological activity. The stability and reactivity of this ring can be influenced by its substituents and oxidation state.

Key transformations can include:

Hydrogenation: Catalytic hydrogenation can reduce the dihydropyrazine ring. For example, a palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed to produce chiral piperazin-2-ones, demonstrating a method for stereoselectively modifying the pyrazine core. Similarly, the reduction of pteridinone systems (which contain a pyrazine ring) can be achieved through catalytic hydrogenation using catalysts like platinum on carbon (Pt/C). google.com

Oxidation: The dihydropyrazine ring can potentially be oxidized to the corresponding aromatic pyrazine. This transformation would significantly alter the geometry and electronic properties of the molecule.

Substitution: Introduction of substituents onto the carbon atoms of the dihydropyrazine ring can be achieved, often by starting with a pre-functionalized pyrazine precursor before the final coupling or cyclization steps. Derivatization of a substituted pyrazine has been shown using Suzuki coupling to introduce aryl groups. researchgate.net

These modifications allow for a thorough exploration of the chemical space around the this compound scaffold, aiding in the optimization of desired properties.

Isosteric and Bioisosteric Replacements within the Scaffold

The strategic modification of the this compound scaffold through isosteric and bioisosteric replacements is a key approach in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. These replacements involve substituting specific atoms or groups with others that have similar physical or chemical properties, with the goal of enhancing biological activity, improving metabolic stability, or reducing toxicity. mdpi.comnih.gov Such modifications can be applied to both the piperazine and the 1,2-dihydropyrazine rings.

Bioisosteric replacements for the piperazine ring are well-documented in drug design. The objective is often to maintain the key interactions with biological targets while altering properties such as basicity, lipophilicity, and metabolic stability. For instance, replacing the piperazine moiety with other cyclic diamines or related structures can significantly impact a compound's profile.

A notable example of a bioisosteric replacement for a cyclic amine is the substitution of a piperazine ring with a spirodiamine analogue, which has been shown to beneficially affect activity and reduce cytotoxicity in certain drug candidates. Other successful bioisosteric replacements for the piperazine ring include various saturated nitrogen-containing heterocycles. The selection of an appropriate bioisostere is highly dependent on the specific biological target and the desired property improvements.

When considering the 1,2-dihydropyrazine portion of the scaffold, isosteric and bioisosteric replacements can also be envisioned. Pyridazine and its derivatives are recognized as valuable scaffolds in medicinal chemistry and can be considered bioisosteres of other aromatic and heteroaromatic systems. mdpi.com While 1,2-dihydropyrazine is a partially saturated ring, the principles of bioisosterism can still be applied. For example, the nitrogen atoms in the dihydropyrazine ring can be replaced by other heteroatoms, or the ring size can be altered to explore different conformational spaces.

The following table summarizes potential isosteric and bioisosteric replacements for the piperazine and 1,2-dihydropyrazine moieties, along with the rationale for their consideration.

| Original Moiety | Bioisosteric Replacement | Rationale |

| Piperazine | Homopiperazine | Ring expansion to alter conformational preferences and vector positioning of substituents. |

| Piperazine | 2,5-Diazabicyclo[2.2.1]heptane | Constrained bicyclic system to reduce conformational flexibility and potentially increase receptor affinity. |

| Piperazine | 1,4-Diazepane | Seven-membered ring analogue to explore different spatial arrangements of substituents. |

| 1,2-Dihydropyrazine | 1,2-Dihydropyridine | Removal of a nitrogen atom to modulate hydrogen bonding capacity and electronic properties. |

| 1,2-Dihydropyrazine | Tetrahydropyridazine | Increased saturation to enhance conformational flexibility. |

| 1,2-Dihydropyrazine | Pyrrolidine-fused systems | Creation of novel bicyclic scaffolds with altered shapes and physicochemical properties. |

The thoughtful application of isosteric and bioisosteric replacements provides a powerful tool for the optimization of lead compounds based on the this compound scaffold.

Stereoselective Synthetic Approaches for Chiral Analogues

The introduction of chirality into the this compound scaffold can have a profound impact on its biological activity, as enantiomers often exhibit different pharmacological and toxicological profiles. Therefore, the development of stereoselective synthetic methods is crucial for accessing enantiomerically pure analogues. These approaches can be broadly categorized into chiral pool synthesis, the use of chiral auxiliaries, and asymmetric catalysis.

Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials, such as amino acids, to construct the desired chiral scaffold. For the synthesis of chiral piperazine derivatives, for example, natural amino acids can serve as versatile starting points. An efficient and scalable route to orthogonally protected 2-oxopiperazines has been developed from corresponding diamines derived from amino acids. These chiral oxopiperazines can then be reduced to the corresponding piperazines. nih.gov

Chiral Auxiliaries: In this approach, a chiral auxiliary is temporarily attached to an achiral substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed. This method has been successfully employed in the synthesis of various chiral nitrogen-containing heterocycles.

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of a reaction is a highly efficient and atom-economical approach. Several catalytic asymmetric methods can be envisioned for the synthesis of chiral analogues of this compound.

One such method is the asymmetric hydrogenation of prochiral precursors. For instance, a palladium-catalyzed asymmetric hydrogenation of pyrazines with a tautomeric hydroxyl group provides a facile route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. These chiral piperazin-2-ones can be subsequently converted into chiral piperazines without loss of optical purity.

Furthermore, modular organocatalytic sequences have been developed for the synthesis of chiral 1,2-dihydropyridines, which are structural analogues of 1,2-dihydropyrazines. A Mannich/Wittig/cycloisomerization sequence using a chiral amine catalyst allows for flexible access to enantioenriched 2-substituted, 2,3- or 2,6-cis-disubstituted, and 2,3,6-cis-trisubstituted piperidines, which are derived from the initially formed chiral 1,2-dihydropyridines. nih.gov This strategy could potentially be adapted for the asymmetric synthesis of chiral 1,2-dihydropyrazines.

The following table outlines some stereoselective synthetic strategies applicable to the synthesis of chiral analogues of this compound.

| Synthetic Strategy | Description | Key Features |

| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials, such as amino acids, to construct the chiral scaffold. | Readily available starting materials; predictable stereochemistry. |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct a stereoselective reaction. | Well-established methodology; high diastereoselectivities often achievable. |

| Asymmetric Hydrogenation | Use of a chiral catalyst to hydrogenate a prochiral double bond, creating one or more stereocenters. | High enantioselectivities; atom-economical. |

| Organocatalytic Cyclization | Employment of a chiral organic molecule to catalyze a cyclization reaction in an enantioselective manner. | Metal-free conditions; modular approach for diversity. |

The development of robust and efficient stereoselective synthetic routes is paramount for the exploration of the structure-activity relationships of chiral this compound analogues and for the identification of potent and selective drug candidates.

Structure Activity Relationship Sar Studies and Molecular Design

Ligand-Based and Structure-Based Molecular Design Principles for 2-(Piperazin-1-yl)-1,2-dihydropyrazine Analogues

Molecular design strategies for analogues of this compound can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Design: In the absence of a known 3D structure of the biological target, ligand-based design relies on the knowledge of other molecules that bind to the target. One common strategy is the creation of hybrid molecules. For instance, a rational design campaign for dual farnesoid X receptor (FXR) and peroxisome proliferator-activated receptor δ (PPARδ) agonists involved hybridizing known agonists for each target, resulting in novel 6-(piperazin-1-yl)imidazo[1,2-b]pyridazine derivatives. nih.govresearchgate.net This principle could be applied to the this compound scaffold by combining it with pharmacophoric elements from known active compounds for a specific target.

Structure-Based Design: When the three-dimensional structure of the target protein (e.g., an enzyme or receptor) is available, typically through X-ray crystallography, structure-based design allows for the creation of molecules that fit precisely into the target's binding site. nih.gov For example, in the design of piperazine-based matrix metalloproteinase (MMP) inhibitors, specific functional groups were incorporated to interact with key features of the enzyme's active site. This included a hydroxamic acid to chelate the catalytic zinc ion and a sulfonamide group positioned at the 1N-position of the piperazine (B1678402) ring to occupy the S1' pocket of the enzyme. nih.gov Applying this to the target scaffold, if it were to be designed as an inhibitor for a specific enzyme, moieties could be added to the piperazine or dihydropyrazine (B8608421) rings to form specific hydrogen bonds, hydrophobic interactions, or ionic bonds with amino acid residues in the active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical properties of a series of compounds and their biological activity. mdpi.com These models are valuable for predicting the activity of newly designed analogues before their synthesis, thereby saving time and resources. plos.org

For a series of piperazine derivatives reported as mTORC1 inhibitors, a QSAR study revealed that their biological inhibitory activity was significantly correlated with six molecular descriptors. mdpi.com These descriptors provide insight into the electronic, steric, and physicochemical properties that govern the molecule's activity.

| Descriptor | Description | Correlation with Activity |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Influences electron-accepting ability |

| ω | Electrophilicity Index | Describes the ability of a molecule to accept electrons |

| MR | Molar Refractivity | Relates to the volume of the molecule and its polarizability |

| Log S | Aqueous Solubility | Affects bioavailability and distribution |

| PSA | Topological Polar Surface Area | Correlates with passive molecular transport through membranes |

| n | Refractive Index | Related to the density and composition of the molecule |

A table of key molecular descriptors identified in a QSAR study of piperazine derivatives and their general influence on biological activity. mdpi.com

By developing similar QSAR models for analogues of this compound, researchers can prioritize the synthesis of candidates with the highest predicted potency. For instance, a QSAR model developed for nucleozin (B1677030) analogues was successfully used to predict the anti-influenza activity of newly synthesized compounds. plos.org

Pharmacophore Elucidation and Its Application in Rational Design for this compound Analogues

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. Elucidating the pharmacophore for a class of compounds is a cornerstone of rational drug design.

For a series of 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity, a pharmacophore model was developed based on their bioactive conformations. nih.govresearchgate.net It was proposed that the pharmacophore should consist of 11 features that characterize the binding model of these ligands to their hypothetical receptor. nih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers, all arranged in a specific three-dimensional geometry. The piperazine ring itself is a common and critical feature in many pharmacophores, as its nitrogen atoms can serve as hydrogen bond acceptors or, when protonated, as hydrogen bond donors. nih.gov This versatility allows it to anchor a ligand into the target's binding site. The rational design of novel this compound analogues would involve ensuring that proposed modifications align with the key features of an established pharmacophore for the intended biological target.

Analysis of Structural Modifications on Molecular Interactions and Resultant Biological Activity

Systematic structural modification of the this compound scaffold is essential for probing its SAR and optimizing activity. The piperazine ring is a particularly attractive site for modification at its N-1 and N-4 nitrogen atoms, allowing for the easy introduction of various substituents without creating new stereocenters. nih.govresearchgate.net

Research on analogous structures has provided valuable insights into how specific modifications impact biological activity.

Piperazine Ring Integrity: The piperazine ring itself is often crucial for activity. In studies of nucleozin, an anti-influenza agent, modifications that replaced the rigid piperazine ring with a more flexible ethylenediamine (B42938) group led to a loss of activity, highlighting the importance of the ring's conformational constraint. plos.org Similarly, in prazosin-related α-adrenoreceptor antagonists, replacing the piperazine ring with a 1,2-cyclohexanediamine (B1199290) moiety resulted in compounds that were almost devoid of potency. nih.gov

Ring Substitution vs. Ring Replacement: In a series of dual-activity histamine (B1213489) H3 and sigma-1 receptor ligands, replacing the piperazine ring with a piperidine (B6355638) ring was found to be a key structural element for achieving high affinity at the sigma-1 receptor while maintaining affinity for the H3 receptor. nih.gov This demonstrates that subtle changes to the core heterocyclic system can dramatically alter receptor selectivity and activity.

Substituents on Aryl Groups: For compounds where an aryl group is attached to the piperazine moiety, substitutions on this aryl ring are critical. In a study of inhibitors for equilibrative nucleoside transporters (ENTs), the presence of a halogen substituent on the fluorophenyl moiety attached to the piperazine was found to be essential for inhibitory effects on both ENT1 and ENT2. polyu.edu.hk

The following table summarizes key findings on structural modifications from related piperazine-containing compounds.

| Original Scaffold/Moiety | Structural Modification | Resultant Effect on Biological Activity |

| Prazosin Analogue | Replacement of piperazine with 2,3-dialkylpiperazine | High affinity and selectivity toward α1-adrenoreceptors maintained. nih.gov |

| Prazosin Analogue | Replacement of piperazine with 1,2-cyclohexanediamine | Significant loss of potency and selectivity. nih.gov |

| H3/σ1 Ligand | Replacement of piperazine with piperidine | Maintained H3 receptor affinity; key for gaining high σ1 receptor affinity. nih.gov |

| Nucleozin Analogue | Replacement of piperazine with ethylenediamine | Loss of anti-influenza activity, suggesting the need for a rigid ring. plos.org |

| FPMINT Analogue | Removal of halogen from the fluorophenyl group | Abolished inhibitory effects on ENT1 and ENT2 transporters. polyu.edu.hk |

A table detailing the effects of specific structural modifications on the biological activity of various piperazine-containing scaffolds.

These examples underscore the importance of the piperazine ring and its substituents in defining molecular interactions with biological targets. ontosight.ai The phenyl and other aromatic groups can participate in hydrophobic or π-π stacking interactions, while other functional groups can form crucial hydrogen bonds. ontosight.ai

Conformational Analysis of this compound and Its Influence on Activity

The three-dimensional conformation of a molecule is critical to its ability to bind to a biological target. Conformational analysis of the this compound scaffold, particularly the flexible piperazine ring, is therefore essential for understanding its activity. The piperazine ring typically adopts a chair conformation.

A conformational study of 2-substituted piperazines revealed that for 1-acyl and 1-aryl substituted compounds, the substituent at the 2-position prefers an axial conformation. nih.gov This axial orientation was found to place other key nitrogen atoms in a specific spatial arrangement that mimics the binding of other known active compounds, such as nicotine, to their receptors. nih.gov In some cases, this preferred axial conformation can be further stabilized by the formation of an intramolecular hydrogen bond. nih.gov

The conformational potential energy surface of piperazine-containing dopamine (B1211576) reuptake inhibitors has also been studied, with research indicating that for the models used, the presence of a solvent did not significantly alter the location of the conformational minima compared to the vacuum phase. njit.edu Understanding the preferred low-energy conformations of this compound analogues allows for the design of molecules that are "pre-organized" to fit into the receptor binding site, which can lead to improved binding affinity.

Computational Chemistry and Theoretical Investigations

Molecular Docking Simulations of 2-(Piperazin-1-yl)-1,2-dihydropyrazine and Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. For this compound and its analogs, docking simulations are crucial for understanding their interaction with biological targets at an atomic level.

Docking studies on analogous piperazine-containing compounds have successfully elucidated complex receptor-ligand interaction networks. These studies reveal that the binding of such ligands is often governed by a combination of specific interactions with key amino acid residues within the receptor's binding pocket.

For instance, in studies of piperazine (B1678402) derivatives targeting the Sigma-1 receptor (S1R), the protonated nitrogen atom of the piperazine ring is frequently observed forming strong ionic interactions or salt bridges with acidic residues like Glutamic Acid (Glu172) and Aspartic Acid (Asp126). nih.gov These electrostatic interactions are considered critical anchors for the ligand. nih.gov Furthermore, hydrogen bonds, often involving the same residues, provide additional stability to the complex. nih.gov

Hydrophobic interactions and π-π stacking are also vital. Aromatic moieties on derivatives, such as a phenyl or benzyl (B1604629) group, commonly engage in π-π stacking with aromatic residues like Phenylalanine (Phe107) in the binding site. nih.govijpsdronline.com The interplay of these varied interactions—ionic, hydrogen bonding, and hydrophobic—creates a comprehensive network that defines the ligand's affinity and specificity for the target.

Table 1: Key Receptor-Ligand Interactions Identified in Docking Simulations of Piperazine Analogs

| Interaction Type | Ligand Moiety | Receptor Residue Examples | Significance |

|---|---|---|---|

| Ionic / Salt Bridge | Protonated Piperazine Nitrogen | Glu172, Asp126 | Strongly anchors the ligand in the binding pocket. nih.gov |

| Hydrogen Bonding | Piperazine Nitrogen, Amide Groups | Glu172 | Enhances binding stability and specificity. nih.govijpsdronline.com |

| π-π Stacking | Aromatic Rings (e.g., Phenyl) | Phe107 | Contributes to hydrophobic stabilization. nih.govijpsdronline.com |

| Hydrophobic Contacts | Alkyl linkers, Aromatic Rings | Various nonpolar residues | Stabilizes the ligand within nonpolar regions of the binding site. pharmaceuticaljournal.net |

Molecular docking accurately predicts the binding mode and orientation (the "pose") of a ligand within a receptor's active site. The predicted pose reveals how the molecule spatially arranges itself to maximize favorable interactions. Studies on piperazine derivatives show that even subtle structural changes can significantly alter the binding orientation. For example, modifying the length of an alkyl linker between the piperazine core and an aromatic group can lead to a distinct pose where a substituent might clash with a residue, dramatically reducing binding affinity. nih.gov These predictions are invaluable for structure-activity relationship (SAR) studies, helping to explain why certain derivatives exhibit higher potency than others. nih.gov

A critical component of molecular docking is the use of scoring functions to estimate the binding affinity between a ligand and its target. These functions calculate a score, such as the Glide G-score, which represents the predicted free energy of binding. ijpsdronline.com Lower scores typically indicate a higher predicted binding affinity. In the analysis of piperazin-1-ylpyridazine derivatives, a compound with a high binding affinity toward the dCTPase protein registered a Glide G-score of -4.649. ijpsdronline.com

By ranking different derivatives based on their docking scores, researchers can prioritize which compounds to synthesize and test experimentally. While these scores provide a valuable estimation, they are often used in conjunction with experimental binding assays (e.g., determining Kᵢ values) for validation. Computational models aim to correlate these scores with experimentally determined affinities to build predictive models for novel compounds. nih.govnih.gov

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique provides deeper insights into the stability of the complex and the nature of the interactions.

MD simulations are employed to assess the stability of the binding pose predicted by docking. A stable complex is characterized by the ligand remaining within the binding pocket throughout the simulation with minimal deviation. The root-mean-square deviation (RMSD) of the ligand's atomic positions is often monitored to quantify this stability.

Furthermore, these simulations allow for an analysis of the conformational flexibility of both the ligand and the protein. By sampling numerous conformations, MD can confirm whether the docked pose represents a stable and energetically favorable state. pharmaceuticaljournal.net Analysis of simulations of piperazine derivatives has revealed the persistence of key interactions, such as hydrogen bonds and water bridges, over the simulation time, confirming the stability of the ligand-target complex. nih.gov

MD simulations provide a more realistic picture of the binding event by showing how receptor-ligand interactions fluctuate over time. An interaction that is present for a high percentage of the simulation time is considered stable and important for binding. For a potent piperazine-based S1R ligand, MD simulations showed that interactions could be categorized by type (hydrogen bonds, hydrophobic, ionic, water bridges) and their percentage of occurrence, highlighting the most crucial and persistent contacts. nih.gov This dynamic view helps to refine the understanding gained from static docking models, revealing transient interactions that may also play a role in binding and confirming the essential nature of the most stable interactions. pharmaceuticaljournal.net

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), have become standard practice for investigating the structural and electronic properties of molecules. jksus.org These methods provide a balance between computational cost and accuracy, making them suitable for studying complex organic molecules like piperazine and pyrazine (B50134) derivatives. scilit.comnih.gov

The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. Key aspects of this structure are the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO/LUMO Energies: The energies of the HOMO and LUMO orbitals are crucial in quantum chemistry. mdpi.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. mdpi.com The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comschrodinger.com A smaller gap suggests the molecule is more reactive, as less energy is required for electronic excitation. schrodinger.com DFT calculations are commonly used to determine these energy levels. derpharmachemica.com For a molecule like this compound, the HOMO is typically localized over the more electron-rich portions of the molecule, such as the piperazine and dihydropyrazine (B8608421) rings, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is distributed over areas that can accept electron density. scispace.com

Illustrative Frontier Orbital Energies for a Dihydropyrazine-Piperazine Scaffold

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.1 to -6.5 | Indicates electron-donating capability. |

| ELUMO | -0.8 to -2.0 | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | 3.1 to 5.7 | Correlates with chemical stability and reactivity. |

Note: The values presented are representative for this class of heterocyclic compounds and are derived from general findings in computational studies. Specific calculated values for this compound require dedicated computational analysis.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. rsc.org It is used to identify regions that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, typically colored blue). researchgate.net These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP would likely show negative potential around the nitrogen atoms of both the piperazine and dihydropyrazine rings, indicating their basicity and susceptibility to protonation or interaction with electrophiles.

DFT calculations can go beyond static properties to model dynamic processes, allowing for the theoretical prediction of reactivity and the elucidation of reaction mechanisms. nih.gov By calculating the energies of reactants, transition states, and products, a complete potential energy surface for a proposed reaction can be mapped.

For dihydropyrazine derivatives, computational studies have investigated their behavior in cycloaddition reactions, revealing stepwise pathways and the formation of intermediates. nih.gov Similarly, for piperazine, its mechanism in processes like CO2 absorption has been computationally explored, detailing the roles of carbamate (B1207046) formation and amine protonation. researchgate.net A theoretical investigation into the reactivity of this compound could explore its behavior in various organic reactions, such as N-alkylation or acylation at the piperazine nitrogen, or its susceptibility to oxidation at the dihydropyrazine ring. Such studies would involve locating transition state structures and calculating activation energies to determine the most favorable reaction pathways.

The protonation state of a molecule at physiological pH is a critical determinant of its biological activity and pharmacokinetic properties. Computational methods can accurately predict the acid dissociation constant (pKa), which quantifies the tendency of a compound to donate or accept a proton. nih.gov

For a molecule with multiple basic sites like this compound, which contains several nitrogen atoms, determining the most likely site of protonation is essential. Computational studies on similar piperazine-containing compounds have successfully predicted pKa values and identified the most basic nitrogen atom. nih.gov The process typically involves calculating the Gibbs free energy change for the protonation/deprotonation equilibrium in a solvent model. nih.gov The piperazine ring contains two nitrogen atoms, and the dihydropyrazine ring contains two, all of which could potentially be protonated. Computational analysis would determine the relative basicity of each nitrogen, providing crucial information for understanding its behavior in different pH environments.

Predicted Basicity of Nitrogen Atoms

| Atom Site | Predicted pKa Range | Notes |

|---|---|---|

| Piperazine N (unsubstituted) | 8.0 - 9.5 | Generally the most basic site. |

| Piperazine N (substituted) | 6.5 - 8.0 | Basicity is reduced by substitution. |

| Dihydropyrazine N | 3.0 - 5.0 | Less basic due to electronic effects of the ring. |

Note: These pKa ranges are illustrative, based on typical values for similar functional groups. Precise values require specific quantum chemical calculations.

In Silico Approaches for Predicting Pharmacokinetic Relevant Parameters

Beyond quantum mechanics, various in silico models are used to predict parameters relevant to a compound's pharmacokinetics. nih.gov These models, often based on Quantitative Structure-Property Relationships (QSPR), can rapidly screen compounds for desirable properties early in the drug discovery process. nih.govmdpi.com These predictions help to prioritize candidates for further development. windows.net

For this compound, several key parameters can be estimated using computational tools. chula.ac.th These include:

Lipophilicity (LogP): The octanol-water partition coefficient is a measure of a compound's fat solubility and affects its absorption and distribution.

Aqueous Solubility (LogS): This parameter is crucial for oral bioavailability.

Topological Polar Surface Area (TPSA): TPSA is correlated with a molecule's ability to permeate cell membranes.

Number of Rotatable Bonds: This influences conformational flexibility and binding to targets.

Hydrogen Bond Donors/Acceptors: These counts are important for predicting interactions with biological macromolecules.

Predicted Physicochemical and Pharmacokinetic-Relevant Properties

| Parameter | Predicted Value | Pharmacokinetic Relevance |

|---|---|---|

| Molecular Weight | ~180.25 g/mol | Influences diffusion and transport. |

| LogP | 1.0 - 2.5 | Affects membrane permeability and absorption. |

| LogS | -2.0 to -3.5 | Indicates moderate to low aqueous solubility. |

| TPSA | ~40-50 Ų | Suggests good potential for oral bioavailability. |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 2 |

Note: The values are estimates based on the structure of this compound and typical values for similar compounds. They are intended for illustrative purposes.

Molecular Interactions and Binding Affinity Studies

Biological Target Identification for 2-(Piperazin-1-yl)-1,2-dihydropyrazine Analogues

The identification of biological targets for analogues of this compound has been a focal point of numerous preclinical investigations. These studies, primarily conducted through in vitro assays, have revealed a broad spectrum of interactions with various enzymes and receptors, suggesting a wide range of potential therapeutic applications.

Analogues featuring the piperazine (B1678402) core, a key component of the this compound structure, have been extensively evaluated for their inhibitory effects on a diverse array of enzymes. These studies are crucial for elucidating the pharmacological profile of these compounds and identifying potential therapeutic avenues.

DNA Gyrase: Certain piperazine-based derivatives have been identified as inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication. nih.gov For instance, a series of novel piperazine based cinnamic acid bearing coumarin (B35378) derivatives were synthesized and evaluated for their antimicrobial activity. Several of these compounds demonstrated potent antibacterial effects, and molecular docking studies suggested that their mechanism of action involves binding to the active site of E. coli DNA gyrase subunit B. nih.gov Another study on ciprofloxacin (B1669076) hybrids with a piperazinyl linker also showed potent inhibitory activity against S. aureus DNA gyrase. The positioning of substituents on the piperazine ring has been shown to dramatically influence the potency against mammalian topoisomerase II, a related enzyme, while having little effect on bacterial DNA gyrase activity. mdpi.com

Pancreatic Lipase (B570770): In the context of anti-obesity research, piperazine derivatives have been investigated as pancreatic lipase inhibitors. nih.govnih.gov One study reported on Schiff base derivatives containing a phenyl-piperazine moiety, with one compound showing potency comparable to the standard drug Orlistat, exhibiting an IC50 value of 0.50 μM. nih.gov

Urease: Piperazine derivatives have demonstrated significant inhibitory activity against urease, an enzyme implicated in diseases caused by Helicobacter pylori. A study on a series of piperazine derivatives showed excellent inhibitory potential, with IC50 values ranging from 1.1 ± 0.01 to 33.40 ± 1.50 µM, compared to the standard inhibitor thiourea (B124793) (IC50 = 21.30 ± 1.10 µM). nih.gov

Cyclooxygenase (COX) Isoforms: Analogues incorporating the phenylpiperazine scaffold have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammation. acs.org One such derivative, 1-((2,3-dihydrobenzo[b] nih.govnih.govdioxin-6-yl)methyl)-4-(4-fluorophenyl)piperazine, exhibited significant anti-inflammatory activity and was found through computational docking to interact with key residues in the active site of COX-2. acs.org Other studies have explored substituted aryl piperazine ligands as dual inhibitors of 5-lipoxygenase (5-hLOX) and COX-2. nih.gov

Kinases: The piperazine moiety is a common feature in a multitude of kinase inhibitors. tandfonline.comtandfonline.comresearchgate.netresearchgate.net For example, benzofuran (B130515) derivatives containing a piperazine group have been designed as novel type II CDK2 inhibitors, with some compounds showing potent inhibitory activity in the nanomolar range. tandfonline.comresearchgate.net Piperazine-chalcone hybrids have also been developed as potential vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, with IC50 values ranging from 0.57 µM to 1.48 µM. researchgate.net

Monoamine Oxidases (MAOs): A variety of piperazine derivatives have been synthesized and evaluated as inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes that are important targets in the treatment of depression and neurodegenerative disorders. nih.govnih.govresearchgate.netmdpi.comnih.gov Certain 1-(2-pyrimidin-2-yl)piperazine derivatives have been identified as selective MAO-A inhibitors, with IC50 values in the low micromolar range. nih.govmdpi.com Piperazine-substituted chalcones have also been shown to be remarkable and selective inhibitors of MAO-B. nih.gov

Integrin αIIbβ3: Tricyclic piperazine/piperidine (B6355638) furnished molecules have been studied as dual antagonists of integrin αvβ3 and αIIbβ3, which are involved in processes such as angiogenesis and thrombosis. tandfonline.com

Table 1: In Vitro Enzyme Inhibition by Piperazine Analogues

| Enzyme Target | Compound Class | Key Findings (IC50/Ki values) |

|---|---|---|

| DNA Gyrase | Ciprofloxacin-piperazine hybrids | Potent inhibition of S. aureus DNA gyrase (IC50 = 0.231 µM). |

| Pancreatic Lipase | Phenyl-piperazine Schiff bases | Potent inhibition, comparable to Orlistat (IC50 = 0.50 μM). nih.gov |

| Urease | Substituted piperazine derivatives | Excellent inhibition (IC50 range: 1.1 - 33.4 µM). nih.gov |

| COX-2 | Phenylpiperazine derivatives | Selective inhibition and significant anti-inflammatory activity. acs.org |

| Kinases (CDK2) | Benzofuran-piperazine hybrids | Potent type II inhibition (IC50 = 40.91 - 52.63 nM). tandfonline.comresearchgate.net |

| Monoamine Oxidase A | 1-(2-pyrimidin-2-yl)piperazines | Selective inhibition (IC50 = 23.10 µM). nih.govmdpi.com |

| Monoamine Oxidase B | Piperazine-substituted chalcones | Remarkable and selective inhibition (IC50 = 0.65 µM). nih.gov |

The interaction of this compound analogues with various neurotransmitter receptors has been a significant area of investigation, particularly for their potential applications in central nervous system (CNS) disorders.

Serotonin (B10506) Receptors (5-HT1A): Arylpiperazine derivatives are well-known for their high affinity for serotonin 5-HT1A receptors. researchgate.netnih.govacs.orgmdpi.comnih.gov N4-substitution of simple arylpiperazines can significantly enhance their affinity for 5-HT1A sites. researchgate.net For example, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine has been reported to have a very high affinity (Ki = 0.6 nM) for 5-HT1A sites. researchgate.net More recent studies on coumarin-piperazine hybrids have also identified compounds with excellent activity at 5-HT1A receptors, with Ki values as low as 0.57 nM. acs.org

Sigma Receptors: Piperazine and piperidine derivatives have been investigated as ligands for sigma-1 (σ1) and sigma-2 (σ2) receptors. mdpi.comacs.org These receptors are implicated in a variety of neurological functions and diseases. Studies have shown that the nature of the heterocyclic ring (piperazine vs. piperidine) can significantly influence the affinity and selectivity for sigma receptor subtypes. acs.org For instance, replacement of a piperidine ring with a piperazine ring in one series of compounds led to a significant decrease in affinity for the σ1 receptor. acs.org

Dopamine (B1211576) Receptors: Analogues containing the arylpiperazine moiety have been extensively studied for their binding affinity to dopamine D2 and D3 receptors. researchgate.netresearchgate.net The substitution pattern on the aryl ring and the nature of the linker and terminal groups play a crucial role in determining the affinity and selectivity for these receptor subtypes. For example, 2,3-dichlorophenylpiperazine analogues have shown subnanomolar affinity for the D3 receptor with high selectivity over the D2 receptor.

Table 2: In Vitro Receptor Binding Affinities of Piperazine Analogues

| Receptor Target | Compound Class | Key Findings (Ki values) |

|---|---|---|

| Serotonin 5-HT1A | Arylpiperazine derivatives | High affinity (Ki = 0.6 nM). researchgate.net |

| Coumarin-piperazine hybrids | Excellent affinity (Ki = 0.57 nM). acs.org | |

| Sigma-1 (σ1) | Piperidine/Piperazine derivatives | Piperidine core favored high affinity (Ki = 3.64 nM). acs.org |

Mechanistic Investigations at the Molecular Level

Beyond identifying biological targets, research has also focused on understanding the molecular mechanisms through which these analogues exert their effects. These investigations provide a deeper insight into the structure-activity relationships and guide the rational design of more potent and selective compounds.

The mechanism of action for piperazine-containing compounds often involves direct interaction with the active or allosteric sites of enzymes and receptors. For instance, in the case of DNA gyrase inhibition, molecular docking studies have shown that piperazine derivatives can bind to the ATP-binding site of the GyrB subunit, thereby inhibiting its activity. nih.gov The interaction is often stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site. nih.gov For urease inhibition, docking studies have revealed that piperazine derivatives can interact with the nickel ions in the active site of the enzyme, leading to its inactivation. nih.gov

In the context of receptor binding, the interaction of arylpiperazine ligands with the dopamine D2 receptor involves the protonated nitrogen of the piperazine ring forming a salt bridge with an aspartate residue (Asp 86), while the aryl group engages in edge-to-face interactions with aromatic residues like phenylalanine and tryptophan within the binding pocket. researchgate.net

Piperazine derivatives have also been identified as allosteric modulators of G protein-coupled receptors (GPCRs). Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site (the binding site of the endogenous ligand) and can either enhance (positive allosteric modulators, PAMs) or reduce (negative allosteric modulators, NAMs) the affinity and/or efficacy of the orthosteric ligand. For example, 4-aryl piperazine and piperidine amides have been reported as potent positive allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).

Understanding how these compounds are taken up by cells and where they localize within the cell is crucial for their development as therapeutic agents. Studies on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have shown that these compounds can readily enter cells and localize in the perinuclear area of the cytosol. researchgate.net This suggests good membrane permeability and distribution throughout the cytoplasm. researchgate.net The physicochemical properties of piperazine derivatives, such as their pKa and lipophilicity, can influence their cellular uptake and transepithelial permeation. It has been shown that piperazine derivatives can enhance epithelial cell monolayer permeability by increasing myosin-mediated contraction followed by the disruption of cell-cell contacts. nih.gov

Quantification of Binding Thermodynamics and Kinetics for this compound Remains Uncharacterized in Publicly Available Scientific Literature

A thorough review of scientific databases and scholarly articles reveals a notable absence of specific research detailing the binding thermodynamics and kinetics of the chemical compound this compound. While extensive research exists for various piperazine and pyrazine (B50134) derivatives, providing insights into their molecular interactions and binding affinities with a range of biological targets, specific quantitative data for this compound is not present in the accessible literature.

Consequently, the creation of detailed data tables for the thermodynamic parameters—such as Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (TΔS)—and the kinetic parameters—including the association rate constant (k_on_) and the dissociation rate constant (k_off_)—for this specific compound is not possible at this time. The scientific community has yet to publish studies that would provide the empirical data necessary to populate such tables and to conduct a detailed analysis of the binding profile of this compound.

Further experimental investigation is required to elucidate the thermodynamic and kinetic properties of this compound. Such studies would be essential for a comprehensive understanding of its molecular interactions and for the development of any potential therapeutic applications. Without these foundational studies, any discussion of its binding thermodynamics and kinetics would be purely speculative.

Advanced Research Directions and Future Perspectives

Development of 2-(Piperazin-1-yl)-1,2-dihydropyrazine-based Chemical Probes for Biological System Exploration

The development of chemical probes is essential for dissecting complex biological processes. The this compound scaffold is a promising starting point for creating novel probes due to its versatile chemical handles.

Future research could focus on designing and synthesizing probes for various applications:

Fluorescent Probes: By conjugating fluorophores to the piperazine (B1678402) or dihydropyrazine (B8608421) moiety, researchers can create probes to visualize and track biological targets within cells. For instance, piperazine-appended Schiff base chemosensors have been developed for the selective detection of metal ions like Zn(II), Cd(II), and Hg(II) through "turn-on" fluorescence. rsc.org This principle could be adapted to develop probes based on this compound for monitoring specific ions or enzymatic activities.

Activity-Based Probes (ABPs): ABPs are powerful tools for identifying and profiling active enzymes in their native environment. mdpi.comrsc.org The piperazine nitrogen could be functionalized with a reactive group (a "warhead") that covalently binds to the active site of a target enzyme. A reporter tag, such as biotin (B1667282) or a fluorescent dye, would also be incorporated to allow for the detection and isolation of the enzyme-probe complex. mdpi.com

Photoaffinity Probes: Incorporating a photoreactive group, like a diazirine, onto the scaffold would enable photoaffinity labeling. mdpi.com Upon UV irradiation, the probe forms a covalent bond with its binding partner, allowing for the identification of specific protein targets in complex biological mixtures. mdpi.com

Table 1: Potential Chemical Probes Based on this compound

| Probe Type | Functionalization Strategy | Potential Application |

| Fluorescent Probe | Conjugation of a fluorophore (e.g., Dansyl, NBD) to the piperazine ring. | Live-cell imaging of target proteins or monitoring changes in the cellular microenvironment. |

| Activity-Based Probe | Attachment of an electrophilic 'warhead' (e.g., fluorophosphonate) and a reporter tag (e.g., biotin). | Profiling the activity of specific enzyme families (e.g., serine hydrolases, proteases). |

| Photoaffinity Probe | Incorporation of a photoreactive group (e.g., diazirine, benzophenone) and an alkyne handle for click chemistry. | Identifying direct binding partners of the compound in complex proteomes. mdpi.com |

Application in Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying lead compounds in drug discovery. nih.gov FBDD begins by screening small, low-complexity molecules ("fragments") for weak binding to a biological target. nih.gov The this compound scaffold, with a molecular weight suitable for a fragment library, is an ideal candidate for this approach.

The process would involve:

Fragment Screening: A library containing this compound and its simple derivatives would be screened against a protein target of interest using sensitive biophysical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), or X-ray crystallography. nih.gov

Hit Validation and Elaboration: Once a binding fragment is identified, its interaction with the target is characterized. Structural information from X-ray crystallography or NMR would reveal the binding mode and identify vectors for chemical modification. astx.com

Fragment Growing or Linking: The initial fragment can be "grown" by adding chemical functionalities to improve affinity and selectivity, or multiple fragments binding to different sites can be "linked" together to create a more potent molecule. nih.gov The piperazine moiety of this compound provides a synthetically tractable point for such elaborations. astx.com

Given that the piperazine ring is a common feature in many approved drugs, its presence in this fragment could provide a favorable starting point for developing molecules with good pharmacokinetic properties. mdpi.com

Advanced Spectroscopic Techniques for Ligand-Target Complex Characterization

A deep understanding of how this compound or its derivatives bind to their biological targets is crucial for optimization. Advanced spectroscopic techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone of FBDD and structural biology. nih.gov

Ligand-based NMR: Techniques like Saturation Transfer Difference (STD) NMR can identify which parts of the ligand are in close contact with the protein, providing valuable structural insights for lead optimization. nih.gov

Protein-based NMR: Using isotopically labeled proteins, 2D experiments like ¹H-¹⁵N HSQC can monitor chemical shift perturbations upon ligand binding, mapping the binding site on the protein surface. nih.gov

X-ray Crystallography: This technique can provide a high-resolution, three-dimensional structure of the ligand-target complex, offering a precise atomic-level view of the binding interactions. This information is invaluable for structure-based drug design. astx.com

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: These methods can be used to study the coordination of the ligand to metalloproteins or to monitor conformational changes in the target protein upon binding. mdpi.com Shifts in vibrational frequencies in IR spectra can indicate which functional groups are involved in binding. nih.gov

Table 2: Spectroscopic Techniques for Characterizing Ligand-Target Interactions

| Technique | Information Gained | Application in Compound Optimization |

| NMR Spectroscopy | Binding affinity (KD), ligand binding epitope, protein binding site mapping. nih.govnih.gov | Guiding the rational design of analogues with improved target engagement. |

| X-ray Crystallography | High-resolution 3D structure of the ligand-protein complex, key intermolecular interactions. | Enabling precise structure-based design to enhance potency and selectivity. |

| Mass Spectrometry (MS) | Confirmation of covalent bond formation (for ABPs), stoichiometry of binding. | Validating the mechanism of action for covalent inhibitors. |

| Isothermal Titration Calorimetry (ITC) | Direct measurement of binding affinity (KD), enthalpy (ΔH), and entropy (ΔS). | Providing a complete thermodynamic profile of the binding interaction. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. ijpsjournal.comnih.gov For a scaffold like this compound, AI/ML can be integrated in several ways:

Predictive Modeling: ML models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained on existing data to predict the biological activity and physicochemical properties (e.g., solubility, ADME/T properties) of novel analogues before they are synthesized. mdpi.com This helps prioritize the most promising candidates, saving time and resources. nih.gov

Generative Models: Deep learning and generative models can design entirely new molecules based on the this compound scaffold. ijpsjournal.com These models can explore a vast chemical space to generate structures optimized for multiple properties, such as high potency against a target and low predicted toxicity. ijpsjournal.com

Structure-Based AI: AI tools like Deepfrag can suggest optimal modifications to a fragment hit based on the three-dimensional structure of the target's binding site, guiding the lead optimization process more efficiently. nih.gov

Exploration of Novel Synthetic Methodologies for Highly Complex Analogues and Conjugates

Key areas of exploration include:

Late-Stage Functionalization: Developing methods to modify the core scaffold in the final steps of a synthesis. This allows for the rapid creation of a diverse library of analogues from a common intermediate, which is highly valuable for structure-activity relationship (SAR) studies.

Asymmetric Synthesis: For derivatives with chiral centers, developing stereoselective synthetic routes is crucial, as different enantiomers often have vastly different biological activities.

Bioconjugation: Designing synthetic handles on the scaffold that allow for its efficient and selective conjugation to other molecules, such as proteins, antibodies, or nanoparticles. nih.gov This is essential for applications like targeted drug delivery or the creation of advanced diagnostic tools. Common strategies include reductive amination or the incorporation of thiol-reactive groups like maleimide. nih.gov

Modern Coupling Reactions: Employing modern catalytic cross-coupling reactions, such as the Buchwald-Hartwig amination, can facilitate the synthesis of N-aryl piperazine derivatives, expanding the accessible chemical space. nih.gov

Q & A

Q. What are effective strategies for synthesizing 2-(Piperazin-1-yl)-1,2-dihydropyrazine derivatives with high purity?

Synthesis typically involves multi-step protocols:

- Step 1 : Functionalization of the pyrazine core via nucleophilic substitution or coupling reactions (e.g., using piperazine derivatives under controlled pH and temperature) .

- Step 2 : Introduction of heterocyclic substituents (e.g., oxadiazole or triazole moieties) via microwave-assisted or reflux conditions to enhance reaction efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for isolating high-purity products .

- Key reagents : Propargyl bromide, CuSO₄·5H₂O, and sodium ascorbate for click chemistry approaches .

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing structural and electronic properties?

- X-ray crystallography : Resolves bond angles, torsion angles, and packing motifs (e.g., monoclinic P2₁/c symmetry observed in triazole-pyrazine hybrids) .

- NMR spectroscopy : ¹H/¹³C NMR to confirm proton environments and substituent positions .

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation .

- FT-IR : Identifies functional groups like sulfonyl or carbonyl .

Q. What biological activities are commonly associated with this compound class, and how are they evaluated?

- Antimicrobial assays : Broth microdilution against bacterial/fungal strains .

- Anticancer screening : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .

- Molecular docking : Simulations with target proteins (e.g., kinase or protease binding sites) to predict interactions .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported biological activity data?

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- Molecular Dynamics (MD) : Simulates ligand-protein binding stability under physiological conditions .

- Orthogonal assays : Validate conflicting results using alternative biological models (e.g., 2D vs. 3D cell cultures) .

Q. What methodologies optimize reaction conditions for regioselective functionalization?

- Microwave-assisted synthesis : Accelerates reaction rates and improves yields for oxadiazole formation .

- pH-controlled reactions : Minimize side products during nucleophilic substitutions (e.g., piperazine coupling) .

- Solvent screening : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates .

Q. How can researchers design analogs with enhanced metabolic stability?

- Bioisosteric replacement : Substitute labile groups (e.g., ester → amide) to reduce enzymatic degradation .

- Proteolytic stability assays : Incubate compounds with liver microsomes or plasma to identify metabolic hotspots .

- QSAR modeling : Correlate substituent hydrophobicity (logP) with half-life improvements .

Q. What strategies address low yields in multi-step syntheses?

- Intermediate trapping : Use stabilizing agents (e.g., TEMPO) for reactive intermediates .

- Flow chemistry : Continuous processing minimizes manual handling and improves reproducibility .

- Design of Experiments (DoE) : Statistically optimize parameters (temperature, catalyst loading) via response surface methodology .

Data Contradiction Analysis

Q. How to reconcile discrepancies between in vitro and in vivo activity data?

- Pharmacokinetic profiling : Assess bioavailability, plasma protein binding, and tissue distribution .

- Metabolite identification : LC-MS/MS to detect active/inactive metabolites altering efficacy .

- Species-specific differences : Compare human vs. rodent enzyme expression levels (e.g., CYP450 isoforms) .

Q. Why do crystallographic data sometimes conflict with computational predictions?

- Crystal packing effects : Non-covalent interactions (π-π stacking, hydrogen bonds) alter conformations vs. gas-phase simulations .

- Solvent inclusion : Crystallization solvents (e.g., DMSO) may stabilize unexpected tautomers .

- DFT limitations : Neglect of dispersion forces in standard DFT functionals .

Tables

Table 1 : Common Synthetic Routes and Yields

| Step | Reaction Type | Key Reagents | Yield (%) | Ref. |

|---|---|---|---|---|

| 1 | Nucleophilic substitution | Piperazine, K₂CO₃ | 65–78 | |

| 2 | Click chemistry | CuSO₄, sodium ascorbate | 82–90 | |

| 3 | Sulfonylation | Isoxazole-sulfonyl chloride | 70–85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.